6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid
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Overview
Description
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid is an organic compound that features a naphthalene ring system substituted with an amino group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Amino-2-chlorophenyl)naphthalene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
6-(4-Amino-2-bromophenyl)naphthalene-2-carboxylic acid: Contains a bromine atom instead of fluorine.
6-(4-Amino-2-iodophenyl)naphthalene-2-carboxylic acid: Features an iodine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These characteristics can enhance the compound’s performance in various applications, making it a valuable molecule for further research and development .
Biological Activity
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews current findings related to the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with an amino group and a fluorine atom, which are known to influence its biological properties. The presence of these substituents can enhance lipophilicity and alter the interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Mycobacterium species.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µmol/L) | Target Organism |
---|---|---|
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 28.4 | Mycobacterium marinum |
3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | 16.9 | Staphylococcus aureus |
This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for the compound itself is not yet available in the literature.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound's ability to induce apoptosis in cancer cells has been noted, with IC50 values indicating its effectiveness.
Case Study: Anticancer Efficacy
In a recent study, derivatives of naphthalene carboxylic acids were tested against several cancer cell lines, including HeLa and MCF-7. The results indicated that certain modifications significantly enhanced anticancer activity:
- HeLa Cells : IC50 values ranged from 8.49 to 62.84 µg/mL.
- MCF-7 Cells : IC50 values ranged from 11.20 to 93.46 µg/mL.
These findings suggest that structural modifications can lead to increased potency against cancer cell lines.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : The fluorine substituent may enhance the generation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents (e.g., amino, fluorine) can significantly affect both lipophilicity and bioactivity.
- Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and bioavailability.
Properties
CAS No. |
921211-26-9 |
---|---|
Molecular Formula |
C17H12FNO2 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
6-(4-amino-2-fluorophenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c18-16-9-14(19)5-6-15(16)12-3-1-11-8-13(17(20)21)4-2-10(11)7-12/h1-9H,19H2,(H,20,21) |
InChI Key |
VJHBNFSIVPAZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=C(C=C(C=C3)N)F |
Origin of Product |
United States |
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